

Ac-WEHD-AMC: A Comprehensive Technical Guide to its Substrate Specificity

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Compound of Interest

Compound Name: *Ac-Trp-Glu-His-Asp-AMC*

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Introduction

Ac-WEHD-AMC (Acetyl-L-tryptophyl-L-glutamyl-L-histidyl-L-aspartyl-7-amino-4-methylcoumarin) is a highly sensitive and specific fluorogenic substrate utilized for the detection of inflammatory caspase activity. This tetrapeptide substrate, incorporating the preferred recognition sequence for specific inflammatory caspases, releases the fluorescent reporter molecule 7-amino-4-methylcoumarin (AMC) upon enzymatic cleavage. The resulting fluorescence can be quantitatively measured, providing a direct assessment of caspase activity. This technical guide provides an in-depth overview of the substrate specificity of Ac-WEHD-AMC, detailed experimental protocols for its use, and a summary of its kinetic parameters.

Substrate Specificity and Kinetic Properties

Ac-WEHD-AMC is primarily recognized and cleaved by inflammatory caspases, particularly caspase-1, caspase-4, and caspase-5. The WEHD sequence represents an optimized cleavage motif for these enzymes, leading to efficient hydrolysis.

Quantitative Data Summary

The following table summarizes the kinetic parameters of Ac-WEHD-AMC with its target caspases. It is important to note that while specific K_m values are available, direct k_{cat} values

are not consistently reported in the literature. Therefore, relative catalytic efficiencies are provided to facilitate comparison.

Caspase	Michaelis Constant (K _m)	Catalytic Rate Constant (k _{cat})	Catalytic Efficiency (k _{cat} /K _m)
Caspase-1	4 μM[1]	Data Not Available	High
Caspase-4	31 μM[1]	Data Not Available	Moderate
Caspase-5	15 μM[1][2]	Data Not Available	High

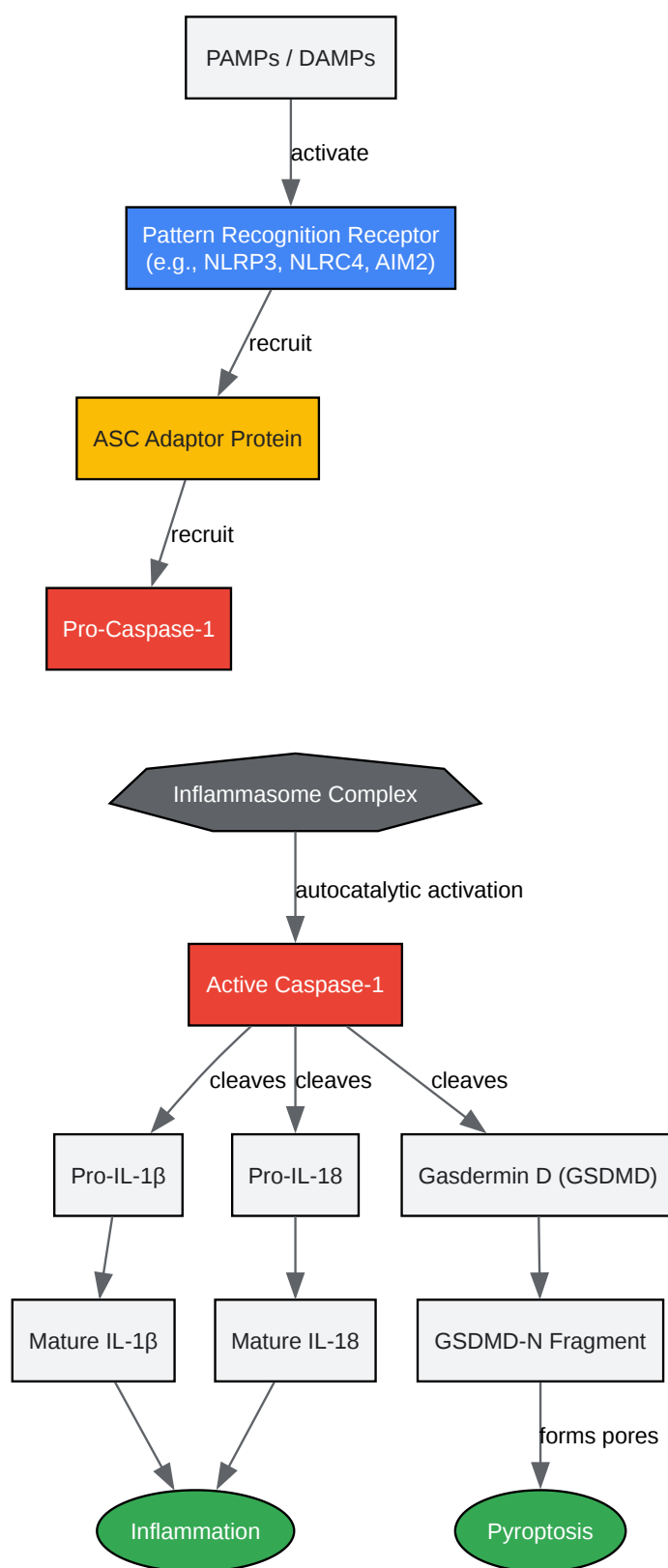
Note: While direct kcat values are not readily available in the literature, one study demonstrated that for caspase-5, Ac-WEHD-AMC is the preferred substrate, with other inflammatory caspases like caspase-1 and -4 also showing a preference for Ac-WEHD-AMC over other tested substrates[3]. Another report indicates that Ac-WEHD-AMC is cleaved 50-fold more efficiently by caspase-1 than the commonly used substrate Ac-YVAD-AMC[1][4].

Signaling Pathways

Caspase-1, -4, and -5 are key players in the innate immune response, primarily through their involvement in inflammasome signaling pathways, which lead to inflammation and a form of programmed cell death called pyroptosis.

Canonical Inflammasome Pathway

The canonical inflammasome pathway is typically activated by a variety of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). This leads to the assembly of an inflammasome complex, which recruits and activates pro-caspase-1. Activated caspase-1 then cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature forms and cleaves gasdermin D (GSDMD) to induce pyroptosis.

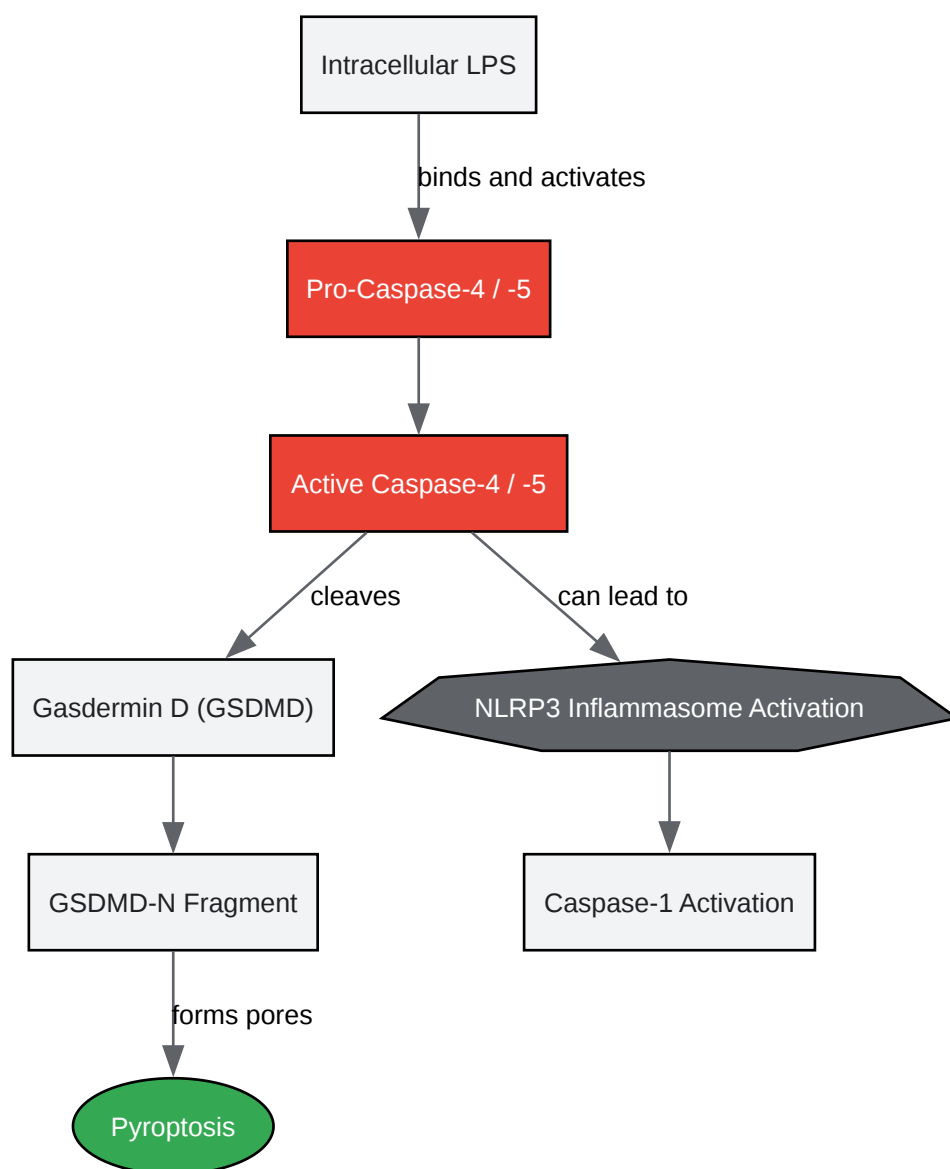


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Canonical Inflammasome Activation

Non-Canonical Inflammasome Pathway

The non-canonical inflammasome pathway is primarily triggered by intracellular lipopolysaccharide (LPS) from Gram-negative bacteria. LPS directly binds to and activates pro-caspase-4 and pro-caspase-5 (in humans). These activated caspases can then cleave GSDMD to induce pyroptosis. They can also contribute to the activation of the canonical NLRP3 inflammasome.



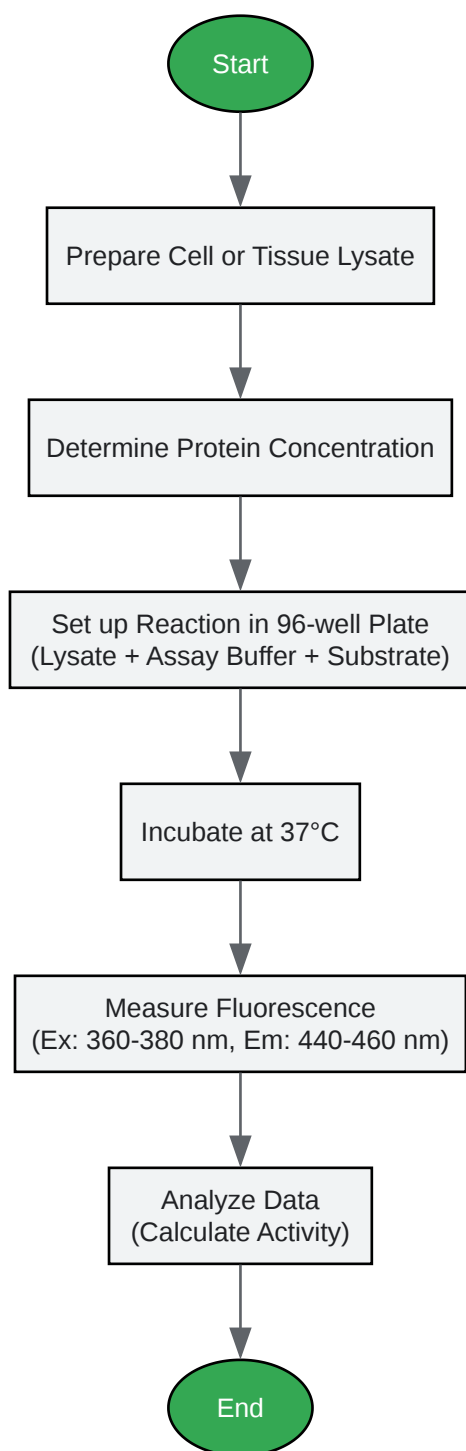
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Non-Canonical Inflammasome Activation

Experimental Protocols

The following are detailed protocols for performing caspase activity assays using Ac-WEHD-AMC. These protocols are intended as a guide and may require optimization for specific experimental conditions.

General Workflow for Caspase Activity Assay



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Caspase Activity Assay Workflow

Reagent Preparation

- Ac-WEHD-AMC Stock Solution (10 mM):

- Reconstitute the lyophilized Ac-WEHD-AMC powder in sterile, high-quality DMSO to a final concentration of 10 mM.
- For example, to prepare a 10 mM stock from 1 mg of Ac-WEHD-AMC (MW: 784.78 g/mol), dissolve it in 127.4 μ L of DMSO.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light[5]. The stock solution is stable for up to 1 month at -20°C and up to 6 months at -80°C[5].
- Assay Buffer (1X):
 - A common assay buffer consists of 20 mM HEPES (pH 7.5), 10% glycerol, and 2 mM DTT[6].
 - Alternatively, a buffer containing 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, and 10% glycerol can be used.
 - Prepare the buffer fresh on the day of the experiment by adding DTT from a stock solution just before use.
- Cell Lysis Buffer:
 - A suitable lysis buffer is 50 mM HEPES (pH 7.4), 0.1% CHAPS, 1 mM DTT, and 0.1 mM EDTA.
 - Alternatively, a buffer containing 10 mM Tris-HCl, 10 mM NaH₂PO₄/NaHPO₄ (pH 7.5), 130 mM NaCl, 1% Triton™ X-100, and 10 mM sodium pyrophosphate can be used[6].
- AMC Standard Solution:
 - Prepare a stock solution of 7-amino-4-methylcoumarin (AMC) in DMSO (e.g., 1 mM).
 - Prepare a series of dilutions of the AMC stock solution in 1X Assay Buffer to generate a standard curve (e.g., 0 to 100 μ M). This will be used to convert relative fluorescence units (RFU) to the amount of cleaved substrate.

Caspase Activity Assay Protocol

This protocol is designed for a 96-well plate format.

- **Cell/Tissue Lysate Preparation:** a. For adherent cells, wash with ice-cold PBS, then scrape the cells in ice-cold Lysis Buffer. b. For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend in ice-cold Lysis Buffer. c. For tissues, homogenize the tissue in ice-cold Lysis Buffer. d. Incubate the lysate on ice for 10-20 minutes. e. Centrifuge the lysate at 12,000-14,000 x g for 10-15 minutes at 4°C to pellet cellular debris[7][8]. f. Carefully transfer the supernatant (lysate) to a new pre-chilled tube. g. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay)[9].
- **Assay Reaction Setup:** a. In a black, flat-bottom 96-well plate, add the following to each well:
 - 50 µL of cell lysate (containing 20-100 µg of protein, adjust volume with Lysis Buffer if necessary).
 - 50 µL of 2X Assay Buffer. b. Include the following controls:
 - Blank: 50 µL of Lysis Buffer + 50 µL of 2X Assay Buffer (no substrate).
 - Negative Control: Lysate from untreated or control cells.
 - Inhibitor Control (optional): Pre-incubate the lysate with a specific caspase inhibitor (e.g., Z-VAD-FMK for pan-caspase inhibition or a more specific inhibitor) for 15-30 minutes at 37°C before adding the substrate. c. Prepare the substrate working solution by diluting the 10 mM Ac-WEHD-AMC stock solution in 1X Assay Buffer to a final concentration of 100 µM (for a final in-well concentration of 50 µM). d. To initiate the reaction, add 5 µL of the 100 µM Ac-WEHD-AMC working solution to each well (final concentration will be approximately 50 µM, which is above the K_m for the target caspases)[9].
- **Fluorescence Measurement:** a. Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. b. Measure the fluorescence intensity at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm[9][10]. c. For a kinetic assay, record the fluorescence every 5-15 minutes for 1-2 hours. d. For an endpoint assay, incubate the plate at 37°C for 1-2 hours, protected from light, and then measure the final fluorescence.
- **Data Analysis:** a. Subtract the fluorescence of the blank from all readings. b. For kinetic assays, determine the rate of the reaction ($\Delta RFU/min$) from the linear portion of the

fluorescence curve. c. Use the AMC standard curve to convert the RFU values or the reaction rate to the concentration or rate of AMC released (e.g., in pmol/min). d. Normalize the caspase activity to the protein concentration of the lysate (e.g., pmol/min/mg protein).

Conclusion

Ac-WEHD-AMC is a valuable tool for the sensitive and specific detection of inflammatory caspase activity. Its optimized tetrapeptide sequence ensures efficient cleavage by caspase-1, -4, and -5, making it a superior substrate for studying the roles of these enzymes in inflammasome signaling and pyroptosis. The provided protocols offer a robust framework for utilizing Ac-WEHD-AMC in various research applications, from basic biochemical characterization to high-throughput screening for modulators of inflammatory caspase activity. Careful optimization of experimental conditions will ensure reliable and reproducible results, contributing to a deeper understanding of inflammatory processes and the development of novel therapeutics.

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References

- 1. Enzo Life Sciences Ac-WEHD-AMC (1mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 2. Design and application of a fluorogenic assay for monitoring inflammatory caspase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Potent Inhibitor of Caspase-8 Based on the IL-18 Tetrapeptide Sequence Reveals Shared Specificities between Inflammatory and Apoptotic Initiator Caspases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspase Substrate (Fluorogenic), Ac-WEHD-AMC |产品详情|上海拜力生物科技有限公司 [lookbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ulab360.com [ulab360.com]

- 7. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [[jove.com](#)]
- 8. [bio-rad.com](#) [[bio-rad.com](#)]
- 9. Caspase Protocols in Mice - PMC [[pmc.ncbi.nlm.nih.gov](#)]
- 10. [pubcompare.ai](#) [[pubcompare.ai](#)]
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